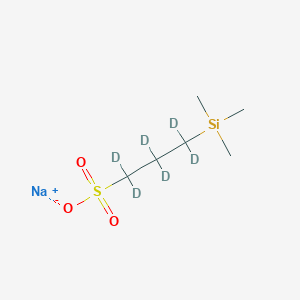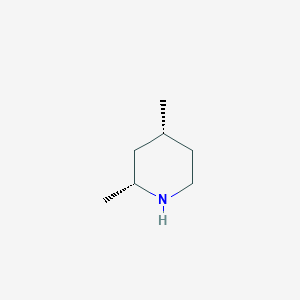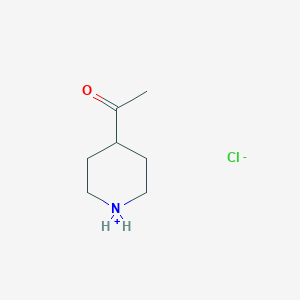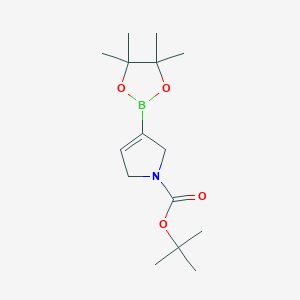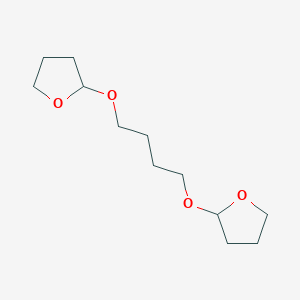
1,4-Bis(tetrahydro-2-furyloxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(tetrahydro-2-furyloxy)butane is a chemical compound of interest in various scientific research areas. Its structure and properties have been explored in different contexts, demonstrating its versatility and potential in chemical synthesis and applications.
Synthesis Analysis
The synthesis of derivatives and related compounds has been extensively studied. For instance, the synthesis of 1,4-bis(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yloxy)butanes through condensation reactions highlights methods for producing bis-functionalized butanes (Klásek, Kafka, & Kappe, 1995). Another approach involves the creation of macrocyclic complexes derived from 1,4-bis(3-aminopropoxy)butane, indicating the compound's utility in forming complex structures (Ilhan, Temel, & Paşa, 2009).
Molecular Structure Analysis
The molecular structure of related compounds such as 1,4-Bis(p-bromophenoxy) butane has been elucidated using single-crystal X-ray analysis, revealing details about the conformation of the methylene chain in the -O(CH2)4O- group (Ishikawa et al., 1971).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 1,4-bis(tetrahydro-2-furyloxy)butane derivatives has led to insights into their reactivity and potential applications. Studies on the synthesis and reactions of 3-substituted derivatives illustrate the compound's versatility in chemical transformations (Klásek, Kafka, & Kappe, 1995).
Physical Properties Analysis
The physical properties of compounds closely related to 1,4-bis(tetrahydro-2-furyloxy)butane, such as their crystal structure and melting points, provide valuable information for understanding how structural variations influence physical characteristics (Wang, Liu, & Zhou, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been a focus of studies on 1,4-bis(tetrahydro-2-furyloxy)butane and its derivatives. For example, density functional theory has been used to study the tautomerization mechanisms of related compounds, shedding light on their chemical behavior and potential as anticancer drugs (Razavi, 2020).
Applications De Recherche Scientifique
-
Photophysical Behavior and Computational Investigation
- Application: A new macromolecule pyrimido [l,2-a]benzimidazole derivative named 1,4-bis (2- (2-phenylpyrimido [1,2-a]benzimidazol-4-yl)phenoxy)butan (BPPB) has been synthesized . This compound displays a solvatochromic effect of the emission spectrum, indicating a change of electronic charge distribution upon excitation .
- Method: The compound BPPB has been formed by the interaction of 3,3′- ( (butane-1,4-diylbis (oxy))bis (2,1-phenylene))bis (1-phenylprop-2-en-1-one) (3) with 2-aminobenzimidazole (4) in the presence of potassium hydroxide as a basic catalyst in dimethylformamide (DMF) under microwave radiation for 20 min .
- Results: BPPB displayed a solvatochromic effect of the emission spectrum that is reflected by red shifts of its fluorescence emission maxima on increasing the solvent polarity .
-
Hydrogenation of 2-Hydroxytetrahydrofuran to 1,4-Butanediol
- Application: The hydrogenation of 2-Hydroxytetrahydrofuran (HTHF) to 1,4-butanediol (BDO) in industry is a significant process . HTHF is the main by-product of hydrogenation of 1,4-butynediol (BYD) to BDO, which is difficult to be effectively removed in the subsequent distillation process and seriously affects the product quality .
- Method: A series of silica-supported bimetallic Ni–Fe catalysts with different Fe/Ni weight ratios were prepared by using incipient wetness impregnation method and investigated the effect of Fe on the catalyst performance in the hydrogenation of HTHF to BDO .
- Results: Bimetallic Ni–Fe catalysts exhibited better performance for HTHF hydrogenation due to the formation of Ni–Fe alloy phase .
-
Impurity of Poly (butylene terephthalate)
- Application: 1,4-Bis (2-tetrahydrofuryloxy)butane is an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
- Method: The exact method of how this compound is formed as an impurity is not specified in the source .
- Results: The presence of this impurity could potentially affect the properties of the final polymer product .
-
Synthesis of 1,4-bis(tetrahydro-2-furyloxy)butane
-
Impurity in Polymer Production
- Application: 1,4-Bis (2-tetrahydrofuryloxy)butane is an impurity of Poly (butylene terephthalate) and a by-product of 1,4-Butanediol .
- Method: The exact method of how this compound is formed as an impurity is not specified in the source .
- Results: The presence of this impurity could potentially affect the properties of the final polymer product .
-
Synthesis of 1,4-bis(tetrahydro-2-furyloxy)butane
Safety And Hazards
Specific safety and hazard information for 1,4-Bis(tetrahydro-2-furyloxy)butane is not available in the search results. It’s always important to handle chemicals with appropriate safety measures.
Orientations Futures
The future directions of 1,4-Bis(tetrahydro-2-furyloxy)butane are not explicitly mentioned in the search results. However, its use as an impurity in Poly(butylene terephthalate) and as a by-product of 1,4-Butanediol suggests potential applications in polymer and chemical industries1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
Propriétés
IUPAC Name |
2-[4-(oxolan-2-yloxy)butoxy]oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBSRFVMUCRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCOC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602020 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tetrahydro-2-furyloxy)butane | |
CAS RN |
76702-30-2 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

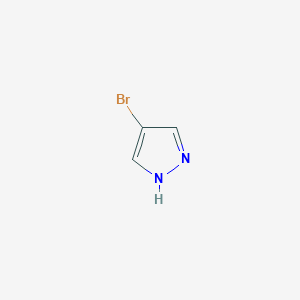
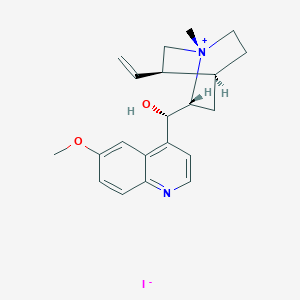
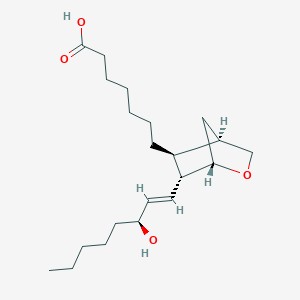
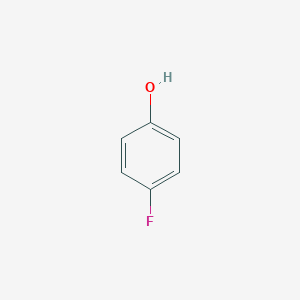
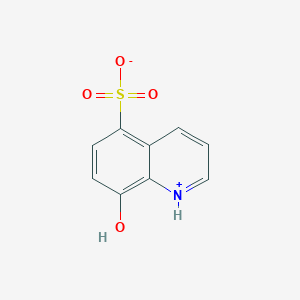
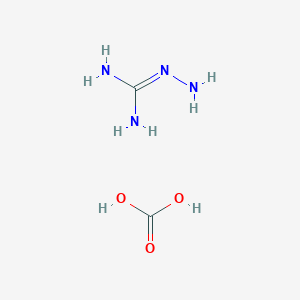
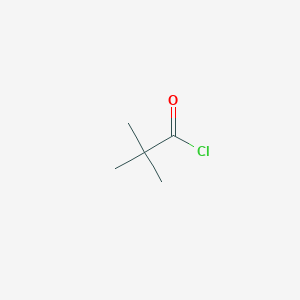
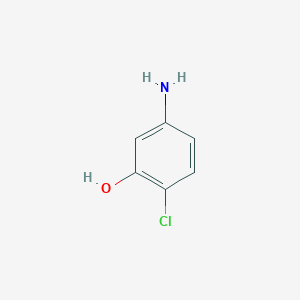
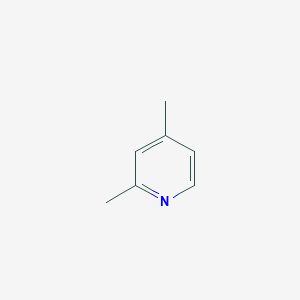
![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
